

Preventing crack propagation in lithium disilicate ceramics

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Compound of Interest					
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Technical Support Center: Lithium Disilicate Ceramics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **lithium disilicate** ceramics. The focus is on preventing and analyzing crack propagation to ensure the mechanical integrity of your experimental samples.

Troubleshooting Guide: Crack Formation and Propagation

This guide addresses common issues encountered during the processing and testing of **lithium disilicate** ceramics.

Question: My **lithium disilicate** samples are exhibiting extensive cracking after the crystallization heat treatment. What are the potential causes and how can I prevent this?

Answer:

Uncontrolled cracking during crystallization is a common issue that can often be traced back to several factors related to the material's microstructure and processing parameters.

Potential Causes:

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- Inadequate Nucleation: Insufficient nucleation sites can lead to the growth of large, isolated crystals. This can generate significant internal stresses due to volume changes and thermal expansion mismatches between the crystal and glass phases, ultimately causing cracks.[1]
- Rapid Heating/Cooling Rates: Thermal shock from excessively fast heating or cooling during the crystallization cycle can induce stress gradients within the material, leading to crack initiation.
- Incorrect Thermal Profile: The duration and temperature of the crystallization process are
 critical. Holding the material at an improper temperature or for an insufficient amount of time
 can result in incomplete crystallization or the formation of undesirable crystalline phases,
 affecting mechanical stability.[2]

Preventative Measures:

- Optimize Nucleation Agents: Ensure the parent glass contains an appropriate concentration of nucleation agents (e.g., P₂O₅) to promote the formation of a high density of small, interlocking crystals. This microstructure is more effective at arresting crack propagation.
- Controlled Heating and Cooling: Employ a programmed furnace with precise temperature control. Follow the manufacturer's recommended heating and cooling rates for the specific lithium disilicate material you are using. A slower, more controlled cycle can minimize thermal stresses.
- Verify Crystallization Protocol: Double-check the recommended crystallization temperature
 and duration for your material. The goal is to achieve a high volume fraction of fine-grained,
 interlocking lithium disilicate crystals, which provides the highest strength and fracture
 toughness.[3][4]

Question: I am observing chipping and microcracks along the margins of my CAD/CAM-milled **lithium disilicate** components before crystallization. How can I minimize this milling-induced damage?

Answer:

Milling in the pre-crystallized "blue" state makes the material susceptible to damage. These initial flaws can act as stress concentrators and propagate into larger fractures during



subsequent processing or testing.

Potential Causes:

- Aggressive Milling Parameters: High feed rates, excessive spindle speeds, or deep cutting depths can exert significant force on the material, causing subsurface microcracks.
- Worn Milling Burs: Dull or worn burs increase machining forces and are more likely to cause chipping and cracking rather than clean material removal.
- Inadequate Coolant: Insufficient cooling during milling can lead to localized thermal stresses, contributing to crack formation.

Preventative Measures:

- Optimize Milling Strategy: Use a milling strategy with multiple, finer passes rather than a single aggressive pass. Reduce the feed rate and spindle speed to minimize mechanical stress on the material.
- Regular Bur Replacement: Adhere to a strict schedule for replacing milling burs to ensure they remain sharp and effective.
- Ensure Proper Cooling: Verify that the milling unit's coolant system is functioning correctly and providing a constant stream of coolant to the cutting interface.
- Post-Milling Crystallization: The subsequent crystallization firing is crucial as it can heal some of the surface cracks generated during milling through viscous flow of the residual glass phase.[5]

Question: My polished **lithium disilicate** samples show premature failure during mechanical testing, with fractures originating from the surface. What could be the cause?

Answer:

Surface flaws are a primary cause of failure in ceramic materials. Even microscopic scratches can act as initiation sites for catastrophic crack propagation under load.

Potential Causes:



- Sub-optimal Polishing: An inadequate polishing procedure may not completely remove the subsurface damage introduced during grinding and milling, leaving behind microcracks.[6]
- Surface Contamination: Contaminants on the ceramic surface can interfere with bonding agents or create stress concentrations.
- Inappropriate Surface Treatment: Certain surface treatments, if not performed correctly, can introduce new flaws. For example, over-etching with hydrofluoric (HF) acid can create deep pits that act as stress risers.[7]

Preventative Measures:

- Systematic Polishing Protocol: Implement a multi-step polishing protocol using progressively finer diamond grits. Ensure each step completely removes the scratches from the previous one.
- Thorough Cleaning: After polishing, thoroughly clean the samples in an ultrasonic bath with a suitable solvent (e.g., ethanol or isopropanol) to remove any polishing debris and contaminants.
- Controlled Surface Treatment: If surface treatment is required for your experiment (e.g., for bonding), strictly control the parameters. For HF etching, use the recommended concentration and application time.[8] Consider alternative treatments like air abrasion with fine particles under controlled pressure as a way to introduce compressive stresses and improve reliability.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for crack propagation resistance in **lithium disilicate** ceramics?

A1: The high fracture toughness of **lithium disilicate** glass-ceramics is primarily due to their microstructure, which consists of a high volume fraction (typically 60-70%) of elongated, interlocking **lithium disilicate** crystals embedded in a glassy matrix.[3][4] When a crack attempts to propagate through the material, its path is impeded by these strong, cross-linked crystals. The crack is forced to deflect and travel through the more tortuous path of the residual

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glass phase, which consumes more energy and increases the material's resistance to fracture. This mechanism is known as crack deflection.[5][9]

Q2: How does crystal size and orientation affect crack propagation?

A2: Both crystal size and orientation play significant roles.

- Crystal Size: Generally, larger crystals can lead to an increase in fracture toughness (K_Ic) through mechanisms like crack bridging, where the crystals span the crack behind its tip, holding it closed.[9] However, very large crystals can also introduce significant internal stresses, potentially becoming fracture initiation sites.[1]
- Crystal Orientation: Aligning the elongated lithium disilicate crystals perpendicular to the
 direction of crack propagation can significantly increase fracture resistance.[10] When the
 crack encounters the crystals broadside, it requires more energy to bypass them.
 Conversely, if the crystals are aligned parallel to the crack path, the crack can propagate
 more easily along the crystal-glass interface.[10]

Q3: Can the crystallization process itself heal pre-existing cracks?

A3: Yes, the crystallization firing process can heal surface microcracks, particularly those introduced during CAD/CAM milling.[5] As the material is heated above its glass transition temperature, the residual glass phase begins to flow viscously. This viscous flow, driven by capillary forces, can blunt and partially or fully close surface cracks that are not critically large. [5]

Q4: What is the effect of hydrofluoric acid (HF) etching on the strength of lithium disilicate?

A4: HF etching is used to selectively dissolve the glassy matrix, creating a microrough surface for adhesive bonding. While this improves bond strength, it can also affect the material's flexural strength. Short etching times (e.g., 20 seconds with 5% HF) can increase flexural strength by rounding and blunting existing surface flaws.[8] However, prolonged etching can create deeper and sharper surface defects, which act as stress concentration points and can reduce the material's overall strength and fatigue resistance.[7]

Data Summary



Table 1: Influence of Surface Treatment on Mechanical Properties of Lithium Disilicate

Surface Treatment	Mean Flexural Strength (MPa)	Mean Inert Strength (MPa)	Key Finding	Reference
5% Hydrofluoric Acid (HF) for 20s	Higher	Higher	Results in the greatest strength values.	[7][8]
Air Abrasion (30 μm silica- modified alumina)	Lower	Lower	Provides higher reliability (Weibull modulus) and lower susceptibility to slow crack growth.	[7][8]

Table 2: Influence of Material Thickness on Fracture Resistance



Material Thickness	Curing Strategy	Mean Fracture Load (N)	Key Finding	Reference
0.8 mm	Co-curing of adhesive and cement	Lowest	Thicker restorations and separate light- curing of adhesive/cement significantly improve fracture resistance.	[11]
0.8 mm	Separate light- curing	Intermediate	Thicker restorations and separate light- curing of adhesive/cement significantly improve fracture resistance.	[11]
1.5 mm	Co-curing of adhesive and cement	High	Thicker restorations and separate light- curing of adhesive/cement significantly improve fracture resistance.	[11]
1.5 mm	Separate light- curing	Highest	Thicker restorations and separate light- curing of adhesive/cement significantly improve fracture resistance.	[11]



Experimental Protocols

Protocol 1: Vickers Indentation for Crack Propagation Analysis

This protocol describes a method to induce controlled cracks in **lithium disilicate** samples for microscopic analysis.

Methodology:

- Sample Preparation:
 - Prepare **lithium disilicate** ceramic samples with a flat, highly polished surface. A mirror-like finish is required for accurate indentation and crack length measurement.
 - Ensure the samples are thoroughly cleaned to remove any polishing residue.
- Indentation Procedure:
 - Use a Vickers microhardness tester equipped with a diamond indenter.
 - Apply a controlled load (e.g., 20 N) to the surface of the sample. The load should be sufficient to create a clear indentation and radial cracks emanating from the corners.[10]
 - Maintain the load for a fixed duration (e.g., 15 seconds) to ensure consistency.
- Crack Observation and Measurement:
 - Examine the indentation and the resulting crack patterns under an optical microscope.
 - For high-resolution analysis of the crack path and its interaction with the microstructure (crystals and glass phase), use Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[1][3][4]
 - To visualize the microstructure with SEM, the sample surface may need to be etched (e.g., with 3% hydrofluoric acid for 10 seconds) after indentation to reveal the crystal and glass phases.[1]
- Data Analysis:



- Measure the length of the radial cracks emanating from the corners of the Vickers indent.
- These crack lengths can be used to calculate the material's fracture toughness (K_Ic).

Protocol 2: Fracture Resistance Testing (Load-to-Failure)

This protocol outlines a general procedure for determining the fracture resistance of **lithium disilicate** restorations.

Methodology:

- Sample Fabrication:
 - Prepare standardized lithium disilicate restorations (e.g., crowns, onlays, or simple discs) using a CAD/CAM system or pressing technique.[11][12][13]
 - Ensure all samples have identical dimensions to ensure comparability.
- · Cementation (if applicable):
 - If the test aims to simulate clinical conditions, cement the restorations onto a substrate material (e.g., dentin-analog composite or extracted teeth) using a standardized protocol with a resin cement.[11][14] Control for cement type and film thickness.[14]
- Mechanical Loading:
 - Mount the sample in a universal testing machine.
 - Apply a compressive load to the occlusal surface of the restoration using a spherical steel indenter (e.g., 3.5 mm or 6 mm diameter).[12][13]
 - Apply the load at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until the sample fractures.[12][13]
- Data Recording and Analysis:
 - Record the maximum load in Newtons (N) at which fracture occurred. This is the fracture resistance value.



- Statistically analyze the results from multiple samples to determine the mean fracture resistance and standard deviation.
- Perform a fractographic analysis using SEM to identify the fracture origin and characterize the failure mode.

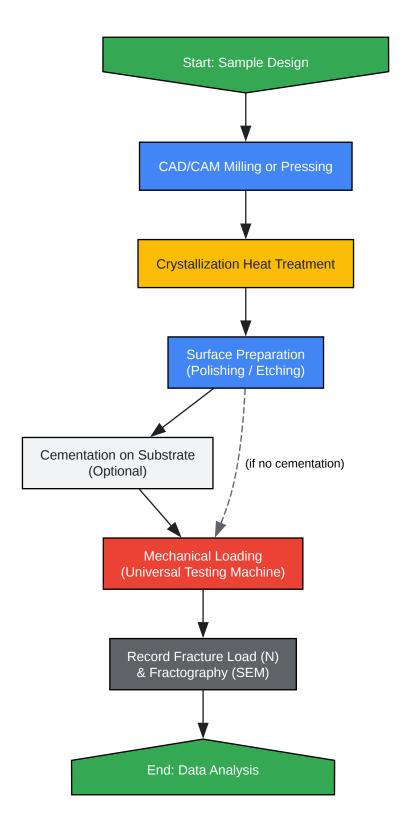
Visualizations



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Caption: Crack deflection mechanism in **lithium disilicate** ceramic.





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Caption: Workflow for fracture resistance testing.



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